Cas no 18020-65-0 (Butanoic acid,3-hydroxy-2-methylene-, methyl ester)

Butanoic acid, 3-hydroxy-2-methylene-, methyl ester is a specialized ester compound featuring both hydroxyl and methylene functional groups. Its structure combines reactivity and versatility, making it useful in organic synthesis, particularly in the production of fine chemicals and intermediates. The presence of the hydroxyl group enhances its solubility in polar solvents, while the methylene group offers potential for further functionalization. The methyl ester moiety improves stability and handling compared to the free acid form. This compound may serve as a precursor in pharmaceuticals, agrochemicals, or fragrance applications, where controlled reactivity and structural modification are critical. Proper storage under anhydrous conditions is recommended to preserve its integrity.
Butanoic acid,3-hydroxy-2-methylene-, methyl ester structure
18020-65-0 structure
Product Name:Butanoic acid,3-hydroxy-2-methylene-, methyl ester
CAS No:18020-65-0
MF:C6H10O3
MW:130.141802310944
CID:122714
PubChem ID:5080248
Update Time:2025-10-21

Butanoic acid,3-hydroxy-2-methylene-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,3-hydroxy-2-methylene-, methyl ester
    • Methyl 3-hydroxy-2-methylenebutanoate
    • (+/-)-methyl-3-hydroxy-2-methylenebutanoate
    • 3-hydroxy-2-methyl
    • 3-Hydroxy-2-methyl-benzoesaeure-methylester
    • 3-hydroxy-2-methylbenzoic acid methyl ester
    • 3-hydroxy-2-methyl-benzoic acid methyl ester
    • 3-hydroxy-2-methylene-butanoic acid methyl ester
    • CTK1F7066
    • M-2901
    • methyl 2-(1-hydroxyethyl)acrylate
    • methyl 3-hydroxy-2-methyl-benzoate
    • methyl3-hydroxy-2-methylbenzoate
    • SureCN199162
    • METHYL 3-HYDROXY-2-METHYLENEBUTYRATE
    • Methyl 3-hydroxy-2-methylenebutyrate 98%
    • METHYL 3-HYDROXY-2-METHYLENEBUTYRATE, 98 %
    • VLCAYQIMSMPEBW-UHFFFAOYSA-N
    • SCHEMBL599284
    • methyl 3-hydroxy-2-methylidenebutanoate
    • butanoic acid, 3-hydroxy-2-methylene-, methyl ester
    • starbld0003308
    • Methyl 3-hydroxy-2-methylenebutyrate, 98%
    • 18020-65-0
    • methyl 3-hydroxy-2-methylidene-butanoate
    • hydroxyethyl methyl acrylate
    • 20026-40-8
    • methyl 3-hydroxy-2-methylene-butanoate
    • Inchi: 1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3
    • InChI Key: VLCAYQIMSMPEBW-UHFFFAOYSA-N
    • SMILES: OC(C)C(=C)C(=O)OC

Computed Properties

  • Exact Mass: 130.063
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.071 g/mL at 25 °C(lit.)
  • Boiling Point: 91 °C20 mm Hg(lit.)
  • Flash Point: 110 °F
  • Refractive Index: n20/D 1.452(lit.)
  • PSA: 46.53
  • LogP: 0.09640
  • Solubility: Not determined

Butanoic acid,3-hydroxy-2-methylene-, methyl ester Security Information

  • Hazardous Material transportation number:UN 3272 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: 16
  • Risk Phrases:10
  • Packing Group:III
  • Hazard Level:3.2
  • HazardClass:3.2
  • PackingGroup:III
  • Storage Condition:2-8°C

Butanoic acid,3-hydroxy-2-methylene-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
404667-5ML
Butanoic acid,3-hydroxy-2-methylene-, methyl ester
18020-65-0
5ml
¥465.58 2023-12-06

Butanoic acid,3-hydroxy-2-methylene-, methyl ester Related Literature

Additional information on Butanoic acid,3-hydroxy-2-methylene-, methyl ester

Butanoic acid,3-hydroxy-2-methylene-, methyl ester (CAS No. 18020-65-0): A Comprehensive Overview

Butanoic acid,3-hydroxy-2-methylene-, methyl ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 18020-65-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, derived from butanoic acid with modifications at the 3-hydroxy and 2-methylene positions, exhibits unique structural and functional properties that make it a valuable candidate for various applications.

The molecular structure of Butanoic acid,3-hydroxy-2-methylene-, methyl ester features a carboxylate group at one end and a hydroxyl-substituted methylene bridge, which contributes to its reactivity and potential biological activity. This compound has garnered attention due to its role as an intermediate in synthetic chemistry and its potential applications in drug development.

In recent years, the study of functionalized esters has seen considerable advancements, particularly in the context of their pharmacological properties. The hydroxyl and methylene groups in Butanoic acid,3-hydroxy-2-methylene-, methyl ester provide multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. These derivatives have been explored for their potential in treating various diseases, including inflammatory conditions and metabolic disorders.

One of the most compelling aspects of Butanoic acid,3-hydroxy-2-methylene-, methyl ester is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound can exhibit improved solubility and bioavailability, making them more effective in therapeutic applications.

The pharmaceutical industry has been particularly interested in exploring the potential of Butanoic acid,3-hydroxy-2-methylene-, methyl ester as a precursor for drug candidates. Its ability to undergo various chemical transformations allows for the creation of molecules with specific target interactions. This flexibility has led to several preclinical studies investigating its role in modulating biological pathways associated with diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, Butanoic acid,3-hydroxy-2-methylene-, methyl ester has found utility in other areas of research. For example, it serves as a key intermediate in the synthesis of natural products and fragrances. Its unique chemical profile makes it a valuable tool for organic chemists seeking to develop new synthetic methodologies.

The synthesis of Butanoic acid,3-hydroxy-2-methylene-, methyl ester involves multi-step reactions that highlight the compound's complexity and reactivity. Advanced synthetic techniques, such as catalytic hydrogenation and oxidation reactions, are often employed to achieve high yields and purity. These methods are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Ethical considerations are also paramount when studying compounds like Butanoic acid,3-hydroxy-2-methylene-, methyl ester. Researchers must adhere to rigorous safety protocols to minimize risks associated with handling potentially hazardous chemicals. Additionally, environmental impact assessments are conducted to ensure that synthetic processes do not adversely affect ecosystems.

The future prospects for Butanoic acid,3-hydroxy-2-methylene-, methyl ester are promising, with ongoing research aimed at uncovering new applications and optimizing synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel therapeutics and advanced materials.

In conclusion, Butanoic acid,3-hydroxy-2-methylene-, methyl ester (CAS No. 18020-65-0) represents a significant compound with diverse applications in chemistry and medicine. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and materials. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand further.

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